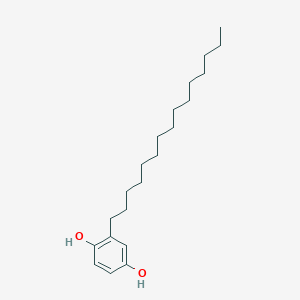
1,4-Benzenediol, 2-pentadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, 2-pentadecyl- is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of hydroquinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-pentadecyl- can be achieved through various methods. One common approach involves the alkylation of hydroquinone (1,4-benzenediol) using pentadecyl halides under basic conditions. This reaction typically employs potassium carbonate as a base and a suitable solvent such as ethanol or water .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2-pentadecyl- often utilizes a green, lithium salt-free synthesis method. This method involves the use of hydroalcoholic media (water/ethanol) and potassium carbonate as a base, optimizing reaction time and solvent effects to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives.
Scientific Research Applications
1,4-Benzenediol, 2-pentadecyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2-pentadecyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit pro-inflammatory enzymes and cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenediol (Catechol)
- 1,3-Benzenediol (Resorcinol)
- 1,4-Benzenediol (Hydroquinone)
Uniqueness
This structural feature differentiates it from other dihydroxybenzenes, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C21H36O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-pentadecylbenzene-1,4-diol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(22)16-17-21(19)23/h16-18,22-23H,2-15H2,1H3 |
InChI Key |
IFTCIJGLDWOLSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















